molecular formula C14H11BrN6 B14135173 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14135173
M. Wt: 343.18 g/mol
InChI Key: JTLAOTXPOJNRJW-OOBCCFMBSA-N
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Description

6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This is followed by the introduction of the bromo-phenylprop-2-en-1-ylidene group through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are being explored to achieve this goal.

Chemical Reactions Analysis

Types of Reactions

6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler, more reduced form of the original molecule.

Scientific Research Applications

6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal cell growth.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways within cells. This interaction can lead to various effects, such as the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways are still being investigated, but preliminary studies suggest that the compound may affect signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-{(2E)-2-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine
  • 6-{(2E)-2-[(2Z)-2-fluoro-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

What sets 6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique bromo-phenylprop-2-en-1-ylidene group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11BrN6

Molecular Weight

343.18 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C14H11BrN6/c15-12(8-11-4-2-1-3-5-11)9-16-18-13-6-7-14-19-17-10-21(14)20-13/h1-10H,(H,18,20)/b12-8-,16-9+

InChI Key

JTLAOTXPOJNRJW-OOBCCFMBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC2=NN3C=NN=C3C=C2)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC2=NN3C=NN=C3C=C2)Br

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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